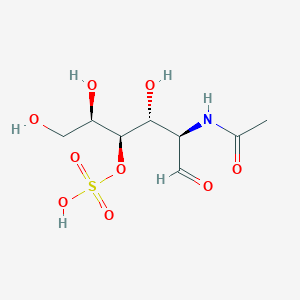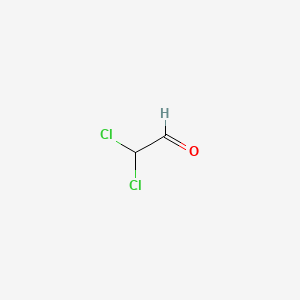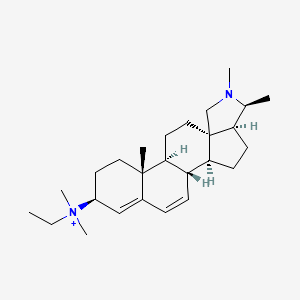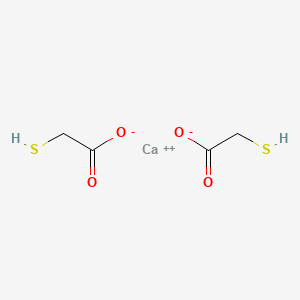
calcium;2-sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Calcium;2-sulfanylacetate can be synthesized through the reaction of sodium chloroacetate with thiourea to form isothiuronium acetate, which is then reacted with calcium hydroxide to produce the final product : [ \text{HN=C(NH2)-S-CH2COOH + Ca(OH)2 → CaSC2H2O2·3H2O + H2NCN} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperatures and pH levels to facilitate the reaction and subsequent crystallization of the compound .
化学反応の分析
Types of Reactions: Calcium;2-sulfanylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent, breaking disulfide bonds in proteins.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Alkaline conditions are often used to facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Free thiols.
Substitution: Various substituted thioglycolates depending on the nucleophile used.
科学的研究の応用
Chemistry: Calcium;2-sulfanylacetate is used as a reducing agent in various chemical reactions. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, it is used to study the reduction of disulfide bonds in proteins and enzymes. This property is particularly useful in the analysis of protein structure and function .
Industry: The primary industrial application of this compound is in the formulation of depilatory creams and hair removal products. It is also used in the textile industry for wool processing .
作用機序
Calcium;2-sulfanylacetate exerts its effects by breaking the disulfide bonds in keratin, the protein that makes up hair. This process weakens the hair structure, making it easier to remove. The compound targets the sulfur atoms in the disulfide bonds, reducing them to free thiols and thereby disrupting the protein’s structural integrity .
類似化合物との比較
- Sodium thioglycolate
- Ammonium thioglycolate
- Potassium thioglycolate
Comparison: Calcium;2-sulfanylacetate is unique in its use of calcium as the cation, which can influence its solubility and reactivity compared to other thioglycolates. For instance, sodium thioglycolate is more soluble in water, while this compound has a more controlled release of thioglycolic acid, making it suitable for specific applications like depilatory creams .
特性
CAS番号 |
814-71-1 |
|---|---|
分子式 |
C2H4CaO2S |
分子量 |
132.20 g/mol |
IUPAC名 |
calcium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |
InChIキー |
DOWVFKZNSMMYBE-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |
正規SMILES |
C(C(=O)O)S.[Ca] |
Color/Form |
White, crystalline powde |
Key on ui other cas no. |
814-71-1 |
ピクトグラム |
Irritant |
関連するCAS |
29820-13-1 |
賞味期限 |
STABLE /TRIHYDRATE/ |
同義語 |
2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


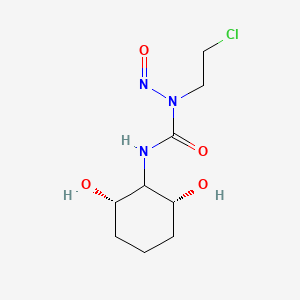
![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
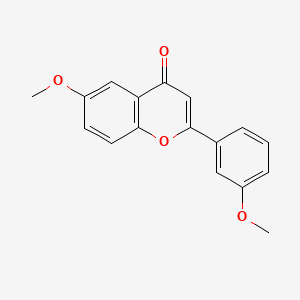
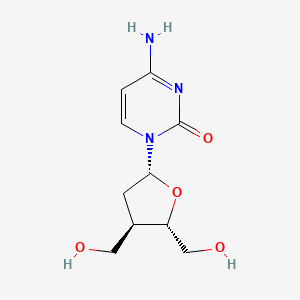
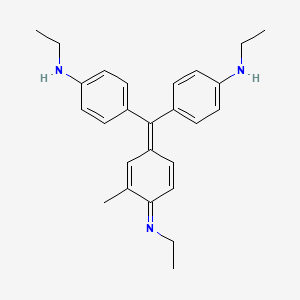
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)
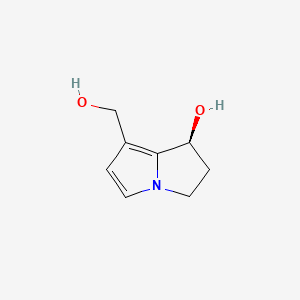
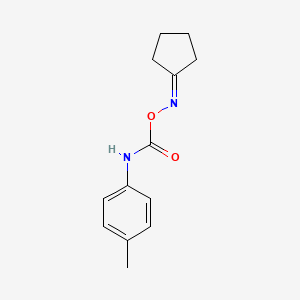
![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)

